N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives can involve various chemical reactions, including the coupling of amines with acid chlorides or acids, as well as the introduction of different substituents to the benzamide core to achieve desired properties. For example, the synthesis of a tritiated photoaffinity analog of an influenza fusion inhibitor involved the coupling of a tritiated amine with acetyl 5-azidosalicylic acid chloride . Similarly, the synthesis of chiral N-hydroxybenzamides involved the generation of N-oxyl radicals from their precursors . These methods could potentially be adapted for the synthesis of "N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For instance, the crystal structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was determined using single-crystal X-ray diffractometry . Similarly, the structure of N-Cyclohexyl-2-nitrobenzamide was characterized by X-ray diffraction analysis . These studies provide detailed information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions, including reductive chemistry, as seen in the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which undergoes enzymatic reduction in hypoxic cells . The reactivity of the nitro groups and their reduction to amines or hydroxylamines is a key feature of this compound's mechanism of action. This information can be useful when considering the reactivity of the cyano and alkoxy groups in "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of nitro, hydroxyl, or alkyl groups can significantly affect these properties. The compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, with its N,O-bidentate directing group, is highlighted for its potential in metal-catalyzed C–H bond functionalization reactions . Understanding the properties of similar compounds can provide a basis for predicting the behavior of "this compound" in various chemical environments.
Scientific Research Applications
Biosensing and Analytical Applications
One significant application of N-(1-Cyanoethyl)-2-propan-2-yloxybenzamide derivatives involves the development of high-sensitive biosensors. For instance, a study detailed the creation of a biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of biological molecules. The modified electrode showcased potent electron mediating behavior, which is crucial for detecting specific analytes in complex biological samples, highlighting its utility in bioanalytical chemistry (Karimi-Maleh et al., 2014).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their antibacterial properties. A study synthesized and characterized potent inhibitors of the bacterial cell division protein FtsZ, demonstrating improved pharmaceutical properties. This research underscores the compound's relevance in developing new antibacterial agents with potential clinical applications (Haydon et al., 2010).
Chemical Synthesis and Catalysis
Chemical synthesis and catalysis also benefit from the applications of this compound derivatives. A study on Rhodium(III)-catalyzed chemodivergent annulations highlighted the utility of these compounds in organic synthesis, providing a pathway for creating complex molecules from simpler ones through C-H activation. This method's efficiency and versatility make it a valuable tool in synthetic organic chemistry (Xu et al., 2018).
Environmental Science
In environmental science, derivatives are used to study the photocatalytic degradation of pollutants. Research on the photodecomposition of certain benzamides using titanium dioxide-loaded adsorbents has shown that these compounds can enhance the rate of mineralization of pollutants, reducing the concentration of toxic intermediates in aqueous solutions. This finding is crucial for environmental remediation efforts, indicating the compound's potential for treating contaminated water and soil (Torimoto et al., 1996).
properties
IUPAC Name |
N-(1-cyanoethyl)-2-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)17-12-7-5-4-6-11(12)13(16)15-10(3)8-14/h4-7,9-10H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGMAOPMOICHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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